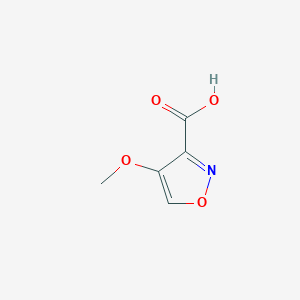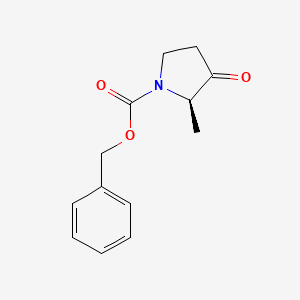![molecular formula C7H9NO2 B7967877 5-Azaspiro[2.5]octane-6,8-dione](/img/structure/B7967877.png)
5-Azaspiro[2.5]octane-6,8-dione
Vue d'ensemble
Description
5-Azaspiro[2.5]octane-6,8-dione is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is notable for its rigidity and three-dimensional structural properties, making it a valuable scaffold in the synthesis of biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.5]octane-6,8-dione typically involves the annulation of cyclopentane or four-membered rings. One common method includes the use of commercially available starting materials and conventional chemical transformations. For instance, the synthesis can be achieved through the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and high-yielding. These methods often involve multi-step reaction sequences, including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation. The conditions are optimized to ensure mild reaction environments and excellent yields at each step .
Analyse Des Réactions Chimiques
Types of Reactions
5-Azaspiro[2.5]octane-6,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as lithium aluminum hydride for reduction and oxidizing agents for oxidation reactions .
Common Reagents and Conditions
Reduction: Lithium aluminum hydride or hydrogen with Raney nickel and aqueous ammonia in methanol.
Oxidation: Common oxidizing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield derivatives with closed pyrrolidine rings .
Applications De Recherche Scientifique
5-Azaspiro[2.5]octane-6,8-dione has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a scaffold for the synthesis of biologically active compounds, including inhibitors for enzymes involved in metabolism and inflammation, as well as potential anticancer agents .
Mécanisme D'action
The mechanism of action of 5-Azaspiro[2.5]octane-6,8-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor for enzymes such as FGFR4, which is involved in the treatment of hepatocellular carcinoma . The compound’s unique structure allows it to effectively bind to these targets, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azaspiro[3.4]octane
- 8-Oxa-2-azaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
Uniqueness
5-Azaspiro[2.5]octane-6,8-dione stands out due to its specific structural properties and the rigidity of its spiro scaffold. This rigidity enhances its stability and makes it a valuable precursor for the synthesis of various biologically active compounds .
Propriétés
IUPAC Name |
5-azaspiro[2.5]octane-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-3-6(10)8-4-7(5)1-2-7/h1-4H2,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAHCMPDFPUHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC(=O)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(3-Bromo-phenyl)-5-methyl-pyrazol-1-yl]-acetic acid](/img/structure/B7967800.png)





![1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B7967838.png)



![5H-pyrrolo[2,3-b]pyrazin-2-amine](/img/structure/B7967859.png)
![2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B7967860.png)

![2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B7967895.png)
